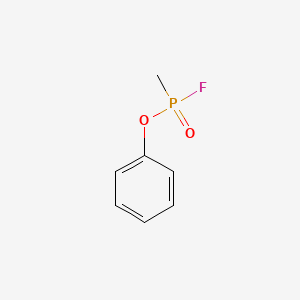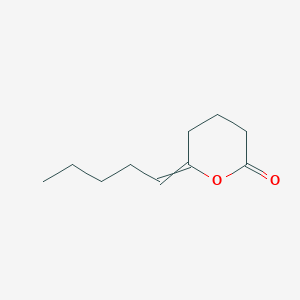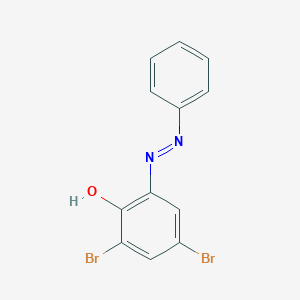
Phenol, 2,4-dibromo-6-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dibromo-6-(phenylazo)-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its bromine substitutions at the 2 and 4 positions on the phenol ring and a phenylazo group at the 6 position. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dibromo-6-(phenylazo)- typically involves a multi-step process:
Bromination of Phenol: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the brominated phenol under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination and coupling steps, ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phenol, 2,4-dibromo-6-(phenylazo)- can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Applications De Recherche Scientifique
Phenol, 2,4-dibromo-6-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly for coloring textiles and plastics.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dibromo-6-(phenylazo)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the azo group can undergo redox reactions, influencing cellular processes. The bromine atoms can also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Phenol, 2,4-dibromo-: Similar in structure but lacks the phenylazo group.
Phenol, 4-(phenylazo)-: Similar but lacks the bromine substitutions.
Phenol, 2,6-dibromo-4-methyl-: Similar bromine substitutions but with a methyl group instead of a phenylazo group.
Uniqueness: Phenol, 2,4-dibromo-6-(phenylazo)- is unique due to the combination of bromine substitutions and the phenylazo group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
138507-61-6 |
|---|---|
Formule moléculaire |
C12H8Br2N2O |
Poids moléculaire |
356.01 g/mol |
Nom IUPAC |
2,4-dibromo-6-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H |
Clé InChI |
MDEDKOYORBZLEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



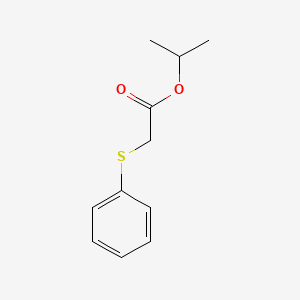
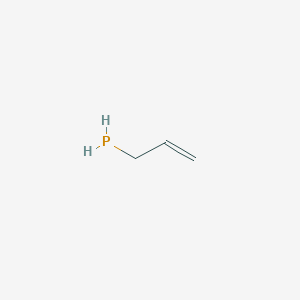
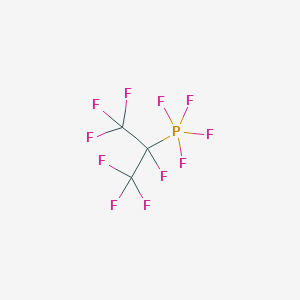

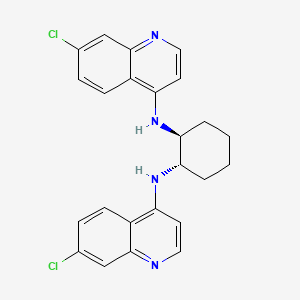
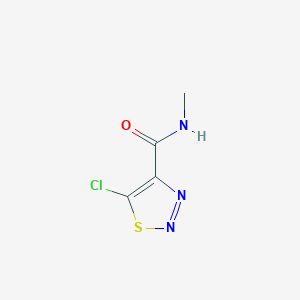

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
